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molecular formula C18H26N5O14P B3030403 Oxidase, urate CAS No. 9002-12-4

Oxidase, urate

Cat. No. B3030403
M. Wt: 567.4 g/mol
InChI Key: VPXDHZMLJOJKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264560

Procedure details

, the reagent solution contains, uricase 300 units/ml, horse radish peroxidase 100 micrograms/ml, and p-hydroxy phenyl acetic acid 100 micrograms/ml, dissolved in 0.1 mol/L glycine buffer pH 9.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1[C:7](=[O:8])[NH:6][C:4](=O)[N:3]([CH:9]2[O:13]C(COP(OC3C(O)C(N4C(=O)NC(=O)C=C4)OC3CO)(O)=O)C(O)C2O)C=1.[NH3:38].OC1C=CC(CC(O)=O)=CC=1.[NH2:50][CH2:51][C:52]([OH:54])=O>>[NH:38]1[C:52](=[O:54])[C:51]2[NH:50][C:7](=[O:8])[NH:6][C:4]=2[NH:3][C:9]1=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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